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Introduction

The voltage-gated sodium channel NaV1.7 is a genetically validated target for pain
therapeutics. Its critical role in the transmission of nociceptive signals has made it a focal point
for the development of novel analgesics. OD1, a peptide isolated from the venom of the
scorpion Odonthobuthus doriae, is a potent and selective modulator of NaV1.7.[1] By inhibiting
the fast inactivation of this channel, OD1 leads to an increase in sodium current and neuronal
hyperexcitability, which manifests as spontaneous pain when administered in vivo.[1][2] This
unique property makes OD1 an invaluable pharmacological tool for inducing a NaVv1.7-
dependent pain state, providing a robust and reliable model for the screening and
characterization of analgesic drug candidates, particularly NaV1.7 inhibitors.

These application notes provide a comprehensive overview of the use of OD1 as a tool for
analgesic drug screening, including its pharmacological properties, detailed experimental
protocols for in vivo pain assays, and the underlying signaling pathways.

Pharmacological Profile of OD1

OD1 exhibits a distinct pharmacological profile, with a high potency for the NaV1.7 channel. Its
effects on various voltage-gated sodium channel isoforms have been characterized using
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electrophysiological techniques. The quantitative data on OD1's activity are summarized in the

table below.
Channel .
Parameter Value Species Reference
Isoform
EC50 (inhibition
hNav1.7 of fast 4.5nM Human [1]

inactivation)

EC50 (inhibition
hNav1.7 of fast 12 +3nM Human [3]

inactivation)

EC50 (inhibition
hNaVv1.4 of fast 10+2nM Human [1]

inactivation)

EC50 (inhibition
rNaVv1.6 of fast 47 £10 nM Rat [1]

inactivation)

EC50 (inhibition
hNav1.3 of fast >1 uM Human [1]

inactivation)

EC50 (inhibition

hNaVv1.5 of fast >1uM Human [1]
inactivation)
hNaVv1.2 Effect No effect Human [1]
hNaVv1.8 Effect No effect Human [1]
_ EC50
mHippoE-14 i )
(stimulation of 0.71 pM Mouse 4]
neurons
peak INa)

Signaling Pathway of OD1-Induced Pain
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OD1 induces pain by directly modulating the NaV1.7 channels located on the peripheral
terminals of nociceptive sensory neurons. The binding of OD1 to the channel leads to a
sustained influx of sodium ions, causing membrane depolarization and the generation of
ectopic action potentials. These signals are then transmitted along the sensory nerve to the
spinal cord and ultimately to the brain, where they are perceived as pain.
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Signaling pathway of OD1-induced pain.

Experimental Protocols
In Vivo OD1-Induced Spontaneous Pain Model

This protocol describes the induction of a NaV1.7-dependent spontaneous pain phenotype in
mice using intraplantar injection of OD1. This model is suitable for the rapid in vivo screening of
analgesic compounds.

Materials:

e OD1 peptide (lyophilized)

o Sterile, pyrogen-free saline (0.9% NaCl)
¢ Vehicle for test compound

e Test compound (e.g., a NaV1.7 inhibitor)
e Male C57BL/6 mice (8-10 weeks old)

« Insulin syringes with 30-gauge needles
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o Observation chambers (e.g., clear Plexiglas cylinders)
e Timer
Procedure:
e Preparation of OD1 Solution:
o Reconstitute lyophilized OD1 in sterile saline to a stock concentration of 10 uM.

o Further dilute the stock solution with sterile saline to the desired final concentrations (e.g.,
10-300 nM).[5] Prepare fresh dilutions on the day of the experiment.

e Animal Acclimation:

o Acclimate mice to the observation chambers for at least 30 minutes before any injections.
This helps to minimize stress-induced behaviors.

o Administration of Test Compound:

o Administer the test compound or its vehicle to the mice via the desired route (e.g.,
intraperitoneal, oral). The timing of administration should be based on the known
pharmacokinetic profile of the compound to ensure it is active during the observation
period.

e OD1 Injection:

o Following the appropriate pre-treatment time for the test compound, briefly restrain the
mouse.

o Perform an intraplantar injection of 20 pL of the OD1 solution into the plantar surface of
the right hind paw using an insulin syringe.

o Observation of Pain Behavior:

o Immediately after the OD1 injection, place the mouse back into the observation chamber.
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o Record the cumulative time the animal spends licking, flinching, or biting the injected paw
over a defined period, typically the first 10-15 minutes post-injection.[5] A timer should be
started immediately after the injection.

e Data Analysis:

o The analgesic effect of the test compound is determined by the reduction in the duration of
pain-related behaviors in the compound-treated group compared to the vehicle-treated

group.

o Data can be expressed as the mean + SEM for each group. Statistical significance can be
determined using appropriate statistical tests, such as a t-test or one-way ANOVA followed
by a post-hoc test.[5]

Experimental workflow for the OD1-induced pain model.

Data Presentation

The following table summarizes the key quantitative data for OD1's activity on various NaV
channels, providing a quick reference for its selectivity and potency.

Paramet
NaVv1.7 NaVv1l.4 NaV1.6 NaV1.3 NaVv1.5 NaV1l.2 NaV1.8
er

EC50

(inhibition
102 47 £ 10 No No
of fast 4.5 nM[1] >1puM[1] > 1uM[1]
) o nM[1] nM[1] effect[1] effect[1]
Inactivati

on)

V0.5

(half-

activation

voltage) V] - - - - - -
shift with
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Conclusion

OD1 is a highly valuable research tool for the in vivo screening and characterization of
analgesic compounds targeting the NaV1.7 channel. The OD1-induced spontaneous pain
model offers a rapid, reliable, and quantifiable method to assess the efficacy of potential pain
therapeutics in a physiologically relevant context. The detailed protocols and pharmacological
data provided in these application notes are intended to facilitate the implementation of this
model in drug discovery programs aimed at developing novel non-opioid analgesics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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